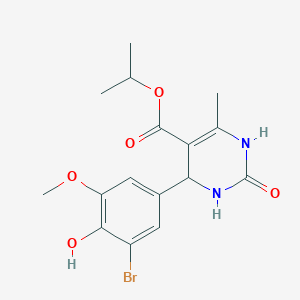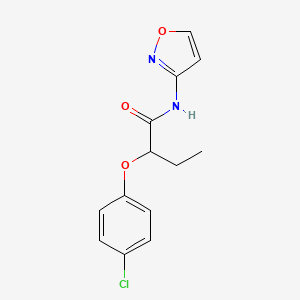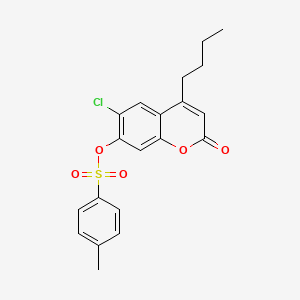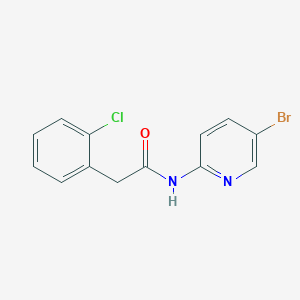![molecular formula C20H22N2O2 B4985288 N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B4985288.png)
N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the Janus kinase family of intracellular tyrosine kinases that play a critical role in signal transduction pathways involved in the immune system. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune disorders.
Mechanism of Action
N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide selectively inhibits JAK3, which plays a critical role in signal transduction pathways involved in the immune system. By inhibiting JAK3, N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide blocks the activation of downstream signaling pathways, leading to decreased production of pro-inflammatory cytokines and immune cell proliferation.
Biochemical and Physiological Effects:
N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide has been shown to have potent anti-inflammatory and immunosuppressive effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-17 (IL-17), and interferon-gamma (IFN-γ), and to inhibit the proliferation of T cells and B cells.
Advantages and Limitations for Lab Experiments
One advantage of N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide is its selectivity for JAK3, which reduces the risk of off-target effects. However, its potency and selectivity can also pose a challenge in designing experiments to investigate its effects on other signaling pathways. In addition, N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide has a relatively short half-life, which can make it difficult to maintain consistent levels in in vitro and in vivo experiments.
Future Directions
Future research on N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide could focus on its potential therapeutic applications in other autoimmune disorders, such as multiple sclerosis and lupus. It could also investigate its effects on other signaling pathways involved in immune function and inflammation. In addition, studies could be conducted to optimize the dosing and administration of N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide to maximize its therapeutic efficacy.
Synthesis Methods
N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide can be synthesized using a multi-step process. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with N-(3-aminophenyl)cyclopentanecarboxamide in the presence of triethylamine to yield N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide.
Scientific Research Applications
N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various autoimmune disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in preventing transplant rejection.
properties
IUPAC Name |
N-[3-(cyclopentylcarbamoyl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-6-4-7-15(12-14)19(23)22-18-11-5-8-16(13-18)20(24)21-17-9-2-3-10-17/h4-8,11-13,17H,2-3,9-10H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTFTEHLODKJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49737056 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N~1~-Cyclopentyl-3-[(3-methylbenzoyl)amino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-17-(4-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985206.png)

![4,4'-oxybis[N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide]](/img/structure/B4985210.png)
![N-allyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4985227.png)

![(2,4-dimethoxy-3-methylbenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4985246.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985285.png)
![N-[4-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4985290.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4985302.png)

![N-[3-(1H-pyrazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4985312.png)
![N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4985318.png)